Furan Regioisomerism: 3‑yl vs. 2‑yl Attachment Alters Hydrogen‑Bond Acceptor Topology and Predicted Target Engagement
The target compound (furan‑3‑yl isomer, CAS 1428371‑60‑1) and its furan‑2‑yl regioisomer (CAS 1421451‑38‑8) are constitutional isomers differing solely in the point of furan attachment. This positional shift relocates the furan oxygen atom from a β‑position relative to the hydroxypropyl linker (3‑yl) to an α‑position (2‑yl), a change that modulates hydrogen‑bond acceptor geometry and molecular electrostatic potential. In a structurally analogous system—4‑(benzo[b]furan‑yl)piperidine 5‑HT₂ antagonists—Watanabe et al. reported that the 3‑yl isomer exhibited quantitatively distinct in vitro antagonism compared with the 2‑yl isomer, establishing that furan attachment isomerism is not pharmacologically silent [1]. While direct bioactivity data for the target compound are not publicly available, the class‑level precedent dictates that 3‑yl and 2‑yl benzamide regioisomers must be treated as chemically and pharmacologically distinct entities in any SAR or screening program.
| Evidence Dimension | Furan attachment position and its impact on biological activity (class‑level analog) |
|---|---|
| Target Compound Data | Furan‑3‑yl attachment; hydrogen‑bond acceptor oxygen positioned at β‑carbon of furan ring relative to linker |
| Comparator Or Baseline | Furan‑2‑yl isomer (CAS 1421451‑38‑8); oxygen at α‑position relative to linker. In benzo[b]furan‑piperidine series, 3‑yl and 2‑yl isomers showed differential 5‑HT₂ antagonist potency (Watanabe et al., 1993) |
| Quantified Difference | Regioisomer‑dependent potency differences documented in analogous furan‑benzamide/piperidine series; magnitude varies by target |
| Conditions | In vitro 5‑HT₂ receptor antagonism assay (Watanabe et al., 1993) – extrapolated as class‑level precedent |
Why This Matters
Procurement of the incorrect furan regioisomer can introduce uncontrolled variation in SAR campaigns; the 3‑yl isomer must be explicitly specified to ensure reproducibility of target engagement profiles.
- [1] Watanabe, Y., Yoshiwara, H. and Kanao, M. (1993), Syntheses of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity. Journal of Heterocyclic Chemistry, 30: 445-451. View Source
